1-Phenyl-1-butanol

Descripción general

Descripción

1-Phenyl-1-butanol is a compound used as an intermediate in the synthesis of (E)-1-Phenyl-1-butene . This compound is used to study olefin oxidation by cytochrome P-450 .

Synthesis Analysis

This compound can be synthesized through the asymmetric reductive amination of carbonyl compounds . This process involves the use of ®-selective ω-transaminase, a key enzyme for the asymmetric reductive amination .Molecular Structure Analysis

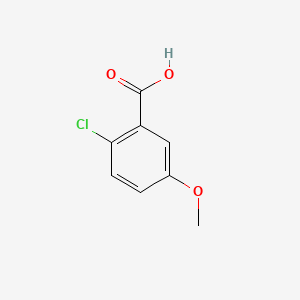

The molecular formula of this compound is C10H14O . It has a molecular weight of 150.2176 .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used as a substrate in the thermodynamic studies of transesterification of phenyl alkanols with butyl acetate in the presence of lipase enzyme . It can also undergo reduction of phenyl alkanones in the presence of ketoreductase enzyme .Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3 . Its boiling point is 231.9±8.0 °C at 760 mmHg . The compound has a molar refractivity of 46.6±0.3 cm3 .Aplicaciones Científicas De Investigación

High Pressure Measurements and Molecular Dynamics

A study conducted by Kołodziej et al. (2020) focused on isomeric alcohols including 1-phenyl-1-butanol, revealing their molecular dynamics under different pressures. This research is crucial in understanding the properties of these compounds and their behavior under varying conditions, such as high pressure and temperature. The study highlighted the importance of molecular packing and stiffness in determining these properties, offering valuable insights into the molecular dynamics of this compound (Kołodziej et al., 2020).

Synthesis Approaches

Tao (2005) described a synthesis method for 4-phenyl-1-butanol, a compound closely related to this compound. The method involved Friedel-Crafts acylation and reduction, highlighting an approach that avoids toxic reagents and is suitable for commercial processes. This synthesis route offers a potential method for producing this compound and its derivatives in a more environmentally friendly and commercially viable way (Tao, 2005).

Structural and Dynamical Parameters

Jurkiewicz et al. (2020) explored the relationship between chemical structure, intermolecular order, and the dynamical properties of phenyl derivatives of monohydroxy alcohols, including this compound. Their research provided critical insights into how the molecular structure influences the behavior of these compounds, especially in terms of their dielectric response and glass transition temperature. This information is essential for understanding the peculiar behavior of associated liquids like this compound (Jurkiewicz et al., 2020).

Molecular Geometry and Hydrogen Bonding

Nowok et al. (2021) conducted a study on 1-phenyl alcohols, including this compound, to analyze the impact of molecular geometry on their properties. They found that these alcohols form hydrogen-bonded supramolecular nanoassociates, with the molecular architecture significantly affecting the size and concentration of these structures. This research is vital in understanding the molecular interactions and bonding patterns in this compound, which can influence its application in various scientific fields (Nowok et al., 2021).

Mecanismo De Acción

Target of Action

1-Phenyl-1-butanol is an organic compound that belongs to the alcohol family Alcohols generally interact with a variety of molecular targets, including enzymes and cell membranes .

Mode of Action

It is known that alcohols can interact with their targets through hydrogen bonding, due to the presence of the hydroxyl (-oh) group . This interaction can lead to changes in the target’s structure and function.

Biochemical Pathways

This compound is an intermediate in the synthesis of (E)-1-Phenyl-1-butene, a compound used to study olefin oxidation by cytochrome P-450 . It is also involved in the reduction of phenyl alkanones in the presence of a ketoreductase enzyme

Pharmacokinetics

Like other alcohols, it is likely to be rapidly absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .

Result of Action

Alcohols in general can cause changes in cell membrane fluidity and permeability, potentially leading to cellular damage . They can also inhibit or activate certain enzymes, affecting various biochemical reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances can affect its absorption and metabolism. The pH of the environment can influence its ionization state, potentially affecting its interaction with targets . More research is needed to understand the specific environmental influences on this compound.

Análisis Bioquímico

Biochemical Properties

It is known that 1-Phenyl-1-butanol is an intermediate in the synthesis of (E)-1-Phenyl-1-butene , suggesting that it may interact with enzymes involved in olefin oxidation, such as cytochrome P-450 .

Molecular Mechanism

It is known to be an intermediate in the synthesis of (E)-1-Phenyl-1-butene , suggesting that it may have binding interactions with biomolecules involved in olefin oxidation, such as cytochrome P-450

Metabolic Pathways

It is known to be an intermediate in the synthesis of (E)-1-Phenyl-1-butene , suggesting that it may interact with enzymes involved in olefin oxidation, such as cytochrome P-450

Propiedades

IUPAC Name |

1-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRWWHIETAKIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316124 | |

| Record name | 1-Phenyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

614-14-2 | |

| Record name | 1-Phenyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylbutanol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 614-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 614-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLBUTANOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E05182617 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Research has shown that the enantioselectivity of 1-phenyl-1-butanol production can be manipulated in biphasic cultures of Saccharomyces cerevisiae. Specifically, adjusting the concentration of the cofactor zinc ion (Zn2+) and the volume percentage of hexane in the culture impacts which enantiomer (R-(+) or S-(-)-1-phenyl-1-butanol) is preferentially produced. For example, in the absence of Zn2+, cultures with high hexane-to-water ratios primarily yielded R-(+)-1-phenyl-1-butanol, while the addition of Zn2+ resulted in S-(-)-1-phenyl-1-butanol as the major product. []

A: this compound has proven valuable in investigating how chirality affects friction between solid materials. Studies revealed that the friction between two surfaces composed of this compound differed based on whether the two surfaces had the same chirality (homochiral) or different chirality (heterochiral). Interestingly, the heterochiral interaction exhibited lower friction than the homochiral one. This finding suggests that the specific arrangement of molecules at the interface, influenced by chirality, plays a significant role in determining the frictional properties. []

A: Yes, this compound has been used as a guest molecule in chiral crystalline sponges (CCSs) for absolute configuration determination. A specific example is the CMOM-5 framework, which demonstrated the ability to selectively bind and resolve enantiomers of this compound. Crystallographic analysis of the host-guest complex allowed for the determination of the absolute configuration of the bound enantiomer. []

A: Studies using rat hydroxysteroid sulfotransferase STa demonstrated that the enzyme exhibits stereoselectivity towards the enantiomers of this compound and its derivatives. The (R)-(+)-enantiomers showed higher affinity and were preferentially sulfated compared to the (S)-(-)-enantiomers. This selectivity becomes more pronounced with increasing length of the alkyl chain in the substrate molecule. This highlights the importance of stereochemical considerations when investigating the biological activity of chiral compounds like this compound. []

A: Research on the silkworm Bombyx mori revealed that the chemosensory protein BmCSP4 exhibited binding affinity to this compound. Competitive binding assays demonstrated that this compound could displace a fluorescent probe from the binding site of BmCSP4, indicating a direct interaction. This finding suggests that this compound, or structurally similar compounds, might play a role in the insect's olfactory system, potentially mediating the detection of specific odorants. []

A: this compound is a significant component of the essential oil extracted from Cumin (Cuminum cyminum) seeds. In various studies, it was identified as one of the major constituents, with percentages ranging from 5.4% to 16.49% depending on the geographical origin and growth conditions of the plant. [, , , ]

A: Chiral analysis of this compound enantiomers in complex mixtures, such as those derived from biocatalytic reactions, presents a significant analytical challenge. Researchers have successfully employed a column switching technique using Chiralcel OB and Chiralpak AD columns in tandem to effectively separate the R- and S-enantiomers of this compound from interfering matrix components in Saccharomyces cerevisiae cultures, demonstrating the utility of this approach for accurate and precise chiral analysis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B1581665.png)

![(S)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B1581675.png)

![Diacenaphtho[1,2-b:1',2'-d]thiophene](/img/structure/B1581677.png)